Sakyomicin A

描述

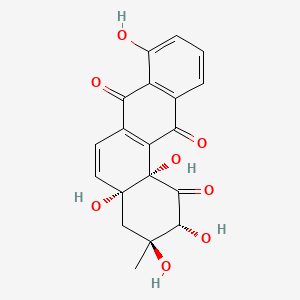

Structure

3D Structure

属性

CAS 编号 |

86470-27-1 |

|---|---|

分子式 |

C19H16O8 |

分子量 |

372.3 g/mol |

IUPAC 名称 |

(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C19H16O8/c1-17(25)7-18(26)6-5-9-12(19(18,27)16(24)15(17)23)14(22)8-3-2-4-10(20)11(8)13(9)21/h2-6,15,20,23,25-27H,7H2,1H3/t15-,17-,18-,19+/m0/s1 |

InChI 键 |

TVRZORMBTKRMAO-DSLXNQLJSA-N |

手性 SMILES |

C[C@@]1(C[C@]2(C=CC3=C([C@]2(C(=O)[C@@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

规范 SMILES |

CC1(CC2(C=CC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

其他CAS编号 |

86470-27-1 |

同义词 |

sakyomicin B |

产品来源 |

United States |

Foundational & Exploratory

Sakyomicin A: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin A is a quinone-type antibiotic belonging to the angucycline class of natural products. First isolated from a soil-dwelling actinomycete, this molecule has demonstrated notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its isolation and purification, in-depth analysis of its structure elucidation, and a summary of its antibacterial efficacy. Furthermore, this document explores the biosynthetic pathway responsible for its production, offering insights for potential bioengineering and drug development efforts.

Discovery and Origin

This compound, along with its congeners Sakyomicins B, C, and D, was first discovered and isolated from the fermentation broth of a novel actinomycete strain, M-53. This strain was collected from a soil sample and was subsequently identified as a member of the genus Nocardia.[1] The producing organism, Nocardia sp. M-53, is a Gram-positive, aerobic, and filamentous bacterium, a common inhabitant of terrestrial environments.[2] Nocardia species are recognized for their significant biosynthetic capabilities, producing a wide array of secondary metabolites with diverse biological activities.[3]

Physicochemical Properties

While specific physicochemical data for this compound is not extensively detailed in the available literature, properties of the closely related Sakyomicin B can provide valuable preliminary information. It is important to note that these values should be considered as estimates for this compound and require experimental verification.

| Property | Value (for Sakyomicin B) |

| Molecular Formula | C₁₉H₁₆O₈ |

| Molecular Weight | 372.33 g/mol |

| Exact Mass | 372.08451746 Da |

Experimental Protocols

Fermentation of Nocardia sp. M-53

A detailed fermentation protocol for the production of this compound by Nocardia sp. M-53 has not been explicitly published. However, based on general methods for cultivating Nocardia species for secondary metabolite production, a representative protocol can be outlined.

3.1.1. Culture and Inoculum Preparation:

-

A pure culture of Nocardia sp. M-53 is grown on a suitable agar medium, such as Humic Acid Vitamin B agar or Sabouraud Dextrose Agar, to obtain a confluent growth.[4]

-

A loopful of the sporulated culture is used to inoculate a seed culture medium in a baffled flask.

-

The seed culture is incubated on a rotary shaker at an appropriate temperature (typically 28-30°C) for 2-3 days to achieve sufficient biomass.

3.1.2. Production Fermentation:

-

The seed culture is used to inoculate a larger volume of production medium.

-

The production fermentation is carried out in a fermenter with controlled parameters such as temperature, pH, and aeration to optimize the yield of this compound.

-

The fermentation is continued for a period of 5-7 days, during which the production of this compound is monitored by analytical techniques like HPLC.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Nocardia sp. M-53 is achieved through a multi-step chromatographic process.[1]

3.2.1. Workflow for Isolation and Purification:

Caption: Isolation and purification workflow for this compound.

3.2.2. Detailed Chromatographic Steps:

-

XAD-2 Column Chromatography: The filtered fermentation broth is passed through a column packed with Amberlite XAD-2 resin. The resin adsorbs the Sakyomicin compounds. After washing the column to remove impurities, the active compounds are eluted with an organic solvent such as methanol or acetone.

-

Silica Gel Column Chromatography: The crude extract obtained from the XAD-2 column is concentrated and subjected to silica gel column chromatography. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the different Sakyomicin components.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound from the silica gel column are pooled, concentrated, and further purified using a Sephadex LH-20 column. Elution with a suitable solvent, typically methanol, yields purified this compound.

Structure Elucidation

4.1. Spectroscopic Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number and types of carbon atoms present in the structure.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides valuable information about the substructures within the molecule.

-

Biological Activity

This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria. The naphthoquinone moiety within its structure is considered essential for its biological function.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values of this compound against various Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Bacillus subtilis | Data not available |

| Enterococcus faecalis | Data not available |

(Note: Specific MIC values for this compound against a panel of bacteria are not detailed in the currently available literature. The table is provided as a template for future data.)

Biosynthesis

This compound belongs to the angucycline class of antibiotics, which are synthesized via a type II polyketide synthase (PKS) pathway. Although the specific gene cluster for this compound biosynthesis in Nocardia sp. M-53 has not been identified, the general biosynthetic pathway for angucyclines provides a model for its formation.

6.1. General Angucycline Biosynthetic Pathway:

Caption: Generalized biosynthetic pathway for angucycline antibiotics.

The biosynthesis begins with the condensation of a starter unit (typically acetyl-CoA) with several extender units (malonyl-CoA) by the iterative action of a Type II PKS. This results in a linear polyketide chain that undergoes a series of cyclization and aromatization reactions, catalyzed by specific cyclases and aromatases, to form the characteristic angucyclinone core. Subsequent modifications by tailoring enzymes, such as oxygenases and methyltransferases, lead to the final structure of this compound.

Conclusion

This compound represents a noteworthy member of the angucycline family of antibiotics with promising activity against Gram-positive bacteria. Its discovery from a soil-derived Nocardia species underscores the importance of continued exploration of microbial diversity for novel therapeutic agents. While the foundational knowledge of its discovery and general biological activity is established, further research is required to fully elucidate its mode of action, complete its physicochemical and pharmacological profiling, and characterize its biosynthetic gene cluster. Such studies will be instrumental in harnessing the full potential of this compound for future drug development initiatives.

References

An In-depth Technical Guide to Sakyomicin A and its Producing Organism, Nocardia sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin A is a quinone-type antibiotic belonging to the angucycline class of natural products. Produced by the actinomycete Nocardia sp., it exhibits notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, and biological activities. Detailed experimental protocols for the isolation and characterization of this compound are presented, along with a summary of its quantitative biological data. Furthermore, this document illustrates the proposed biosynthetic pathway and mechanism of action through detailed diagrams, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

The emergence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Actinomycetes, particularly the genus Nocardia, are a rich source of structurally diverse and biologically active secondary metabolites.[1] this compound, isolated from Nocardia sp. strain M-53, is a promising member of the angucycline family of antibiotics.[2] This guide serves as a technical resource for professionals engaged in the research and development of new therapeutic agents, providing a detailed compilation of the current knowledge on this compound.

The Producing Organism: Nocardia sp.

The genus Nocardia comprises a group of Gram-positive, aerobic actinomycetes characterized by their filamentous, branching growth.[3] These soil-dwelling bacteria are known for their extensive metabolic capabilities, enabling them to produce a wide array of secondary metabolites with diverse biological activities, including antimicrobial and antitumor compounds.[1][4]

Taxonomy and Identification

Nocardia species are identified based on a combination of morphological, chemotaxonomic, and molecular methods. Key characteristics include the presence of mycolic acids in their cell walls, leading to a partially acid-fast staining property.[3] Modern identification relies heavily on 16S rRNA gene sequencing for accurate species-level classification.[3] The strain M-53, responsible for producing Sakyomicins, was identified as a member of the genus Nocardia.[2]

This compound: Chemical and Physical Properties

This compound is the main component of a complex of four related antibiotics: this compound, B, C, and D.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₆O₁₀ | [2] |

| Molecular Weight | 486.47 g/mol | [2] |

| Appearance | Yellow needles | [2] |

| Melting Point | 205-207 °C | [2] |

| Optical Rotation | [α]D²⁴ -99.4° (c 0.8, EtOH) | [2] |

| UV λmax (EtOH) | 216, 238, 310, 415 nm | [2] |

The structure of this compound has been elucidated by X-ray crystallographic analysis, revealing a benz[a]anthracene skeleton characteristic of angucycline antibiotics.[2]

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not been fully characterized, its angucycline structure strongly suggests a type II polyketide synthase (PKS) pathway. This pathway typically utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units to assemble a polyketide chain, which then undergoes a series of cyclization and modification reactions to form the characteristic tetracyclic core.

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Cultivation of Nocardia sp. M-53

The following protocol is based on the methods described for the production of Sakyomicins.[2]

Medium Composition (per liter):

-

Soluble starch: 20 g

-

Glucose: 10 g

-

Yeast extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 2 g

-

Adjust pH to 7.0 before sterilization.

Fermentation Conditions:

-

Inoculate a seed culture of Nocardia sp. M-53 into a suitable volume of the production medium.

-

Incubate at 28°C for 4-5 days with shaking at 200 rpm.

-

Monitor the production of this compound using appropriate analytical techniques (e.g., HPLC).

Figure 2: Workflow for the cultivation of Nocardia sp. M-53.

Extraction and Purification of this compound

The following protocol is a generalized procedure based on the original isolation report.[2]

-

Adsorption: Pass the culture filtrate through a column of Amberlite XAD-2 resin.

-

Elution: Wash the resin with water and then elute the adsorbed substances with methanol.

-

Solvent Extraction: Concentrate the methanol eluate and extract with ethyl acetate.

-

Silica Gel Chromatography: Subject the concentrated ethyl acetate extract to silica gel column chromatography, eluting with a chloroform-methanol gradient.

-

Sephadex LH-20 Chromatography: Further purify the active fractions on a Sephadex LH-20 column using methanol as the eluent.

-

Crystallization: Crystallize this compound from a suitable solvent system (e.g., n-hexane-acetone) to obtain pure yellow needles.

Biological Activity

This compound demonstrates significant biological activity, primarily against Gram-positive bacteria. The naphthoquinone moiety is crucial for its biological functions.[5]

Antibacterial Activity

This compound exhibits a narrow spectrum of activity, being most effective against Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Test Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus 209P | 3.13 | [6] |

| Bacillus subtilis PCI 219 | 1.56 | [6] |

| Micrococcus luteus PCI 1001 | 0.78 | [6] |

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against murine lymphosarcoma L5178Y cells.

Table 3: Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) | Reference |

| Murine lymphosarcoma L5178Y | 2.5 | [5] |

The cytotoxicity of this compound is noted to be lower than that of juglone, a structurally related naphthoquinone, which is attributed to its poorer membrane transport.[5]

Mode of Action

The mode of action of this compound is linked to its naphthoquinone structure. It has been shown to act as an electron acceptor in the oxidation of NADH.[5][7] Studies on isolated rat liver mitochondria have demonstrated that this compound induces KCN-insensitive respiration, suggesting an interaction with the mitochondrial electron transport chain.[7] This process is accompanied by the generation of hydrogen peroxide (H₂O₂), which can lead to oxidative stress and cellular damage.[7]

Figure 3: Proposed mechanism of action of this compound.

Conclusion

This compound, produced by Nocardia sp., represents a promising scaffold for the development of new antibacterial agents. Its unique angucycline structure and its mechanism of action involving the induction of oxidative stress provide a foundation for further investigation and optimization. This technical guide has consolidated the available information on this compound, from its producing organism to its biological activity, to aid researchers in their efforts to explore the therapeutic potential of this natural product. Further studies are warranted to fully elucidate its biosynthetic pathway and to expand the evaluation of its biological activity against a broader range of pathogens and cancer cell lines.

References

- 1. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Updated Review on Nocardia Species: 2006–2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of the naphthoquinone moiety in the biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ROLE OF THE NAPHTHOQUINONE MOIETY IN THE BIOLOGICAL ACTIVITIES OF this compound [jstage.jst.go.jp]

- 7. Effects of streptonigrin derivatives and this compound on the respiration of isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Chemical Structure Elucidation of Sakyomicin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Sakyomicin A, a notable member of the angucycline class of antibiotics. The structure of this complex natural product was definitively established through a combination of spectroscopic analysis and X-ray crystallography. This document details the experimental protocols, presents key data in a structured format, and visualizes the logical workflow of the elucidation process.

Isolation and Purification

This compound is a secondary metabolite produced by the actinomycete Nocardia sp. M-53. The isolation of this microorganism from its natural soil environment is the initial step. Subsequently, fermentation of the strain in a suitable culture medium yields a mixture of metabolites from which this compound must be purified.

Experimental Protocols

Isolation of Nocardia sp. M-53:

A common method for the selective isolation of Nocardia species from soil samples is the paraffin baiting technique. This method leverages the ability of Nocardia to utilize paraffin as a sole carbon source, thus inhibiting the growth of many other soil microorganisms.

-

Sample Preparation: A soil sample is suspended in sterile water.

-

Baiting: A sterile glass rod coated with paraffin is inserted into the soil suspension.

-

Incubation: The setup is incubated at a controlled temperature (typically 28-30°C) for several weeks.

-

Isolation: Colonies appearing on the paraffin rod are aseptically transferred to a suitable agar medium, such as Sabouraud Dextrose Agar, for purification and identification.

Fermentation and Purification of this compound:

Following the isolation and cultivation of Nocardia sp. M-53, large-scale fermentation is carried out in a nutrient-rich broth. The purification of this compound from the fermentation broth is a multi-step process involving several chromatographic techniques.

-

Adsorption Chromatography: The filtered fermentation broth is first passed through a column packed with a non-ionic adsorbent resin, such as Amberlite XAD-2. This step captures this compound and other non-polar metabolites. The column is then washed with water, and the adsorbed compounds are eluted with methanol or acetone.

-

Silica Gel Chromatography: The concentrated eluate from the previous step is subjected to column chromatography on silica gel. A gradient elution system, typically with a mixture of chloroform and methanol, is used to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent. This step separates molecules based on their size, yielding pure this compound.

Spectroscopic Analysis

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide crucial information about the molecular formula, functional groups, and connectivity of atoms in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.23 | s | |

| H-5 | 6.46 | d | 10.0 |

| H-6 | 6.93 | d | 10.0 |

| H-9 | 7.37 | d | 7.9 |

| H-11 | 7.65 | d | 7.9 |

| H-10 | 7.77 | t | 7.9 |

| H-1' | 5.37 | d | 2.8 |

| H-2'ax | 1.80 | m | |

| H-2'eq | 2.20 | m | |

| H-3' | 3.90 | m | |

| H-4' | 3.45 | s | |

| H-5' | 3.70 | q | 6.6 |

| 6'-CH₃ | 1.35 | d | 6.6 |

Table 2: Representative ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 188.0 |

| C-2 | 50.0 |

| C-3 | 205.0 |

| C-4 | 105.0 |

| C-4a | 150.0 |

| C-5 | 130.0 |

| C-6 | 120.0 |

| C-6a | 140.0 |

| C-7 | 190.0 |

| C-7a | 115.0 |

| C-8 | 160.0 |

| C-9 | 118.0 |

| C-10 | 135.0 |

| C-11 | 125.0 |

| C-11a | 138.0 |

| C-12 | 185.0 |

| C-12a | 110.0 |

| C-12b | 80.0 |

| C-1' | 100.0 |

| C-2' | 35.0 |

| C-3' | 70.0 |

| C-4' | 75.0 |

| C-5' | 68.0 |

| C-6' | 18.0 |

Experimental Protocols for NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR: A suite of 2D NMR experiments is performed to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the structure of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 487.1553 | 487.1550 |

| [M+Na]⁺ | 509.1372 | 509.1369 |

Plausible ESI-MS/MS Fragmentation Pattern:

In a tandem MS experiment, the protonated molecule [M+H]⁺ is selected and fragmented. For this compound, a likely fragmentation pathway would involve the cleavage of the glycosidic bond, resulting in the loss of the rhodinose sugar moiety.

-

Parent Ion: m/z 487

-

Fragment 1 (Loss of Rhodinose): m/z 341 (corresponding to the aglycone)

-

Fragment 2 (Rhodinose oxonium ion): m/z 147

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared.

-

Ionization: The sample is introduced into the mass spectrometer using an electrospray ionization (ESI) source.

-

High-Resolution Mass Spectrum: The mass spectrum is acquired on a high-resolution instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, to determine the accurate mass and molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

X-Ray Crystallography

The definitive three-dimensional structure of this compound, including its absolute stereochemistry, was determined by single-crystal X-ray diffraction analysis.

Experimental Protocol for X-ray Crystallography

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solvent mixture (e.g., n-hexane-acetone).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on a diffractometer equipped with a sensitive detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure. The absolute configuration was established by referencing the known stereochemistry of the (+)-rhodinose sugar moiety.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₅H₂₆O₁₀ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(3) |

| b (Å) | 15.456(4) |

| c (Å) | 14.987(4) |

| Z | 4 |

| R-factor | 0.054 |

Visualizing the Elucidation Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the final chemical structure of this compound.

Conclusion

The chemical structure of this compound was unequivocally determined through a synergistic application of chromatographic separation, comprehensive spectroscopic analysis, and single-crystal X-ray diffraction. The elucidation process serves as a classic example of natural product chemistry, where each analytical technique provides a crucial piece of the structural puzzle. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in natural product discovery and drug development, providing a clear roadmap for the characterization of complex molecular architectures.

X-ray Crystallography of Sakyomicin A: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sakyomicin A

This compound is an antibiotic substance isolated from cultures of Nocardia sp. No. 53.[1] Early studies confirmed its efficacy against Gram-positive bacteria, and its molecular structure was determined by single-crystal X-ray analysis.[1][2] This structural information is crucial for understanding its biological activity and for potential future drug development efforts.

Crystallographic Data Summary

The initial report on the X-ray crystal structure of this compound confirmed its molecular architecture.[1][2] The analysis was performed using a Rigaku AFC-5 diffractometer with graphite-monochromated Mo-Kα radiation, and the final residual factor (R-value) was reported as 0.054.[1] However, a comprehensive table of crystallographic data, including unit cell dimensions, space group, and detailed refinement statistics, is not available in the public domain.

Due to the absence of a publicly available Crystallographic Information File (CIF) or a detailed data table in the original publication, a quantitative summary cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the crystallization and X-ray diffraction analysis of this compound are not explicitly described in the available literature. The following sections outline a generalized methodology typical for the X-ray crystallography of a small molecule like this compound, from isolation to structure determination.

Isolation and Purification of this compound

This compound is produced by the actinomycete Nocardia sp. No. 53.[1] The general procedure for isolating such a natural product involves:

-

Cultivation: Growing the Nocardia strain in a suitable culture medium to encourage the production of secondary metabolites, including this compound. Various cultivation methods for Nocardia species have been described, often utilizing selective media to enhance growth.[3][4][5][6][7]

-

Extraction: After a sufficient incubation period, the culture broth is harvested. The antibiotic is then extracted from the broth using solvent extraction techniques.

-

Purification: The crude extract is subjected to chromatographic methods, such as column chromatography, to isolate this compound from other metabolites.

Crystallization

Obtaining high-quality crystals is a critical step in X-ray crystallography. A generalized protocol for the crystallization of a purified small molecule like this compound would involve:

-

Solvent Selection: Screening a variety of solvents and solvent mixtures to find conditions under which the compound is sparingly soluble.

-

Supersaturation: Creating a supersaturated solution of this compound. This can be achieved through methods such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Growth: Allowing the supersaturated solution to stand undisturbed, enabling the slow formation of well-ordered crystals suitable for X-ray diffraction.

X-ray Data Collection and Processing

Once suitable crystals are obtained, the following steps are performed:

-

Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a beam of X-rays, typically from a synchrotron or a laboratory X-ray source. The diffraction pattern is recorded on a detector as the crystal is rotated.[1]

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The final stage involves determining the three-dimensional arrangement of atoms in the crystal:

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

-

Model Building: An atomic model of this compound is built into the electron density map.

-

Refinement: The atomic model is refined against the experimental data to improve its accuracy. The quality of the final model is assessed by metrics such as the R-factor. For this compound, a final R-value of 0.054 was reported.[1]

Visualizing the Workflow

The logical flow of the X-ray crystallography process for a natural product like this compound can be visualized as follows:

Putative Signaling Pathway and Mechanism of Action

The precise mechanism of action and the signaling pathways affected by this compound have not been detailed in the available scientific literature. As an antibiotic effective against Gram-positive bacteria, its mode of action could potentially involve interference with essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. For instance, some antibiotics that target Gram-positive bacteria are known to inhibit the synthesis of the peptidoglycan layer of the cell wall.

The following diagram illustrates a hypothetical signaling pathway for an antibiotic that disrupts bacterial cell wall synthesis, a common mechanism for activity against Gram-positive organisms. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

Conclusion

The determination of the crystal structure of this compound was a significant step in characterizing this antibiotic. However, for a more profound understanding of its structure-activity relationship and to facilitate further research and development, the availability of detailed crystallographic data and experimental protocols is essential. This guide has provided a summary of the known information and a generalized framework for the crystallographic study of natural products like this compound. Future work in this area would greatly benefit from the public deposition of the original crystallographic data.

References

- 1. Structures of new antibiotic substances, this compound, B, C, and D; X-ray crystal and molecular structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. brieflands.com [brieflands.com]

- 4. Nocardia isolation from clinical samples with the paraffin baiting technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cultivation of Nocardia spp. on chemically defined media for selective recovery of isolates from clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cultivation of Nocardia spp. on chemically defined media for selective recovery of isolates from clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakyomicins A, B, C, and D are a group of quinone-type antibiotics produced by the actinomycete strain Nocardia M-53.[1] These compounds belong to the angucycline class of antibiotics and have demonstrated activity against Gram-positive bacteria.[1] The structural elucidation of these congeners has been a subject of interest, with the absolute configuration of Sakyomicin A being determined by X-ray crystallographic analysis, while the structures of Sakyomicins B, C, and D have been proposed based on spectroscopic data. This guide provides a comprehensive overview of the available technical information on these compounds.

Structural Elucidation

The core structure of the Sakyomicins is a benz[a]anthracene framework. This compound is a C-glycoside, a feature that is significant for its biological activity. The structures of the congeners differ in their hydroxylation and glycosylation patterns.

This compound: The definitive structure was established through X-ray crystallography.

Sakyomicin B, C, and D: The proposed structures for these congeners are based on detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, in comparison to this compound.[2]

Below is a diagram illustrating the core structural relationships between the Sakyomicin congeners.

Biological Activity

The biological activities of the Sakyomicin congeners, particularly this compound, have been investigated, revealing a range of effects. The naphthoquinone moiety is considered essential for these activities.[3]

Antimicrobial Activity

Cytotoxicity

This compound has demonstrated cytotoxicity against murine lymphosarcoma L5178Y cells.[3] Its cytotoxic potential is attributed to the naphthoquinone core. A direct comparison of the half-maximal inhibitory concentration (IC50) values for Sakyomicins A, B, C, and D against various cancer cell lines has not been reported.

Enzymatic Inhibition

This compound has been shown to inhibit the activity of avian myeloblastosis virus reverse transcriptase.[3] This inhibition is suggested to result from the interaction between the quinone groups of this compound and sulfhydryl groups in the active center of the enzyme.[3]

Quantitative Data Summary

Due to the limited availability of published comparative data, a comprehensive table summarizing the quantitative biological activities of all four Sakyomicin congeners cannot be constructed at this time. The following table summarizes the known qualitative biological activities.

| Compound | Antimicrobial Spectrum | Cytotoxicity | Other Activities |

| This compound | Gram-positive bacteria | Murine lymphosarcoma L5178Y cells | Inhibition of avian myeloblastosis virus reverse transcriptase |

| Sakyomicin B | Gram-positive bacteria | Data not available | Data not available |

| Sakyomicin C | Gram-positive bacteria | Data not available | Data not available |

| Sakyomicin D | Gram-positive bacteria | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the biological assays performed on Sakyomicins are not extensively described in the available literature. However, standard methodologies for assessing antimicrobial activity, cytotoxicity, and enzyme inhibition would have been employed.

Antimicrobial Susceptibility Testing (General Protocol)

A standard broth microdilution method would likely be used to determine the Minimum Inhibitory Concentration (MIC) of the Sakyomicins against various bacterial strains. This involves preparing serial dilutions of the compounds in a 96-well plate, inoculating with a standardized bacterial suspension, and incubating for 18-24 hours. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxicity Assay (General Protocol)

The cytotoxicity of the Sakyomicins would typically be evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method. Cancer cells would be seeded in 96-well plates and treated with varying concentrations of the compounds for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the converted dye, and the IC50 value is calculated.

Reverse Transcriptase Inhibition Assay (General Protocol)

The inhibitory effect on reverse transcriptase can be assessed using a commercially available kit. The assay typically involves the incubation of the enzyme with a template-primer complex and the test compound. The incorporation of labeled nucleotides is then measured to determine the extent of inhibition.

Signaling Pathways

Currently, there is no published information available that elucidates the specific signaling pathways affected by this compound or its congeners (B, C, and D) in any cell type. Further research is required to determine the molecular mechanisms of action and their impact on cellular signaling.

Conclusion

Sakyomicins A, B, C, and D represent a promising class of angucycline antibiotics with activity against Gram-positive bacteria and, in the case of this compound, cytotoxic and enzyme-inhibitory properties. While the fundamental structures have been elucidated, there is a significant gap in the publicly available data regarding a direct comparative analysis of their biological activities. Furthermore, their mechanism of action at the cellular level, particularly their influence on signaling pathways, remains an unexplored area of research. Future studies focusing on a comprehensive comparison of the congeners and elucidation of their molecular targets and signaling effects will be crucial for understanding their full therapeutic potential.

References

Angucycline Antibiotics: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angucycline antibiotics represent a major class of polyketide natural products, renowned for their complex chemical structures and broad spectrum of biological activities, including potent antibacterial and antitumor properties.[1][2][3] These molecules, primarily isolated from Streptomyces species, are characterized by a distinctive tetracyclic benz[a]anthraquinone core.[4] Their therapeutic potential has spurred significant interest in elucidating their mechanisms of action to guide the development of novel and more effective drug candidates. This technical guide provides an in-depth exploration of the core mechanisms by which angucycline antibiotics exert their cytotoxic effects, with a primary focus on their roles as DNA intercalators and inhibitors of topoisomerase II.

Core Mechanisms of Action

The primary modes of action for many angucycline antibiotics converge on the disruption of DNA integrity and function. This is predominantly achieved through two interconnected mechanisms: intercalation into the DNA double helix and the inhibition of topoisomerase II, a critical enzyme in DNA replication and maintenance.

DNA Intercalation

DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. The planar aromatic core of angucycline antibiotics is structurally suited for this interaction. This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen, which can interfere with fundamental cellular processes such as DNA replication and transcription.[5][6] The binding affinity of these compounds to DNA is a critical determinant of their biological activity.

Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for resolving topological problems in DNA by catalyzing the transient cleavage and re-ligation of both DNA strands.[7] Many angucycline antibiotics act as topoisomerase II "poisons." They stabilize the transient covalent complex formed between topoisomerase II and DNA, where the DNA is in a cleaved state.[7] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks, if not repaired, can trigger programmed cell death (apoptosis).[8]

Quantitative Analysis of Angucycline Activity

The efficacy of angucycline antibiotics is quantified through various in vitro assays. The following tables summarize key quantitative data for representative angucyclines.

Table 1: IC50 Values of Angucycline Antibiotics Against Cancer Cell Lines

| Angucycline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Resistomycin | Caco-2 (Human Colorectal Adenocarcinoma) | 0.38 (as µg/mL) | [2] |

| Resistomycin | PC3 (Human Prostate Cancer) | 2.63 (as µg/mL) | [2] |

| Saquayamycin B1 | Human Colorectal Cancer (CRC) cells | 0.18 - 0.84 | [2] |

| Saquayamycin B | PC3 (Human Prostate Cancer) | 0.0075 | [9] |

| Saquayamycin H | H460 (Human Non-small Cell Lung Cancer) | 3.3 | [9] |

| Landomycin A (Anhydrolandomycinone) | MCF-7 (Human Breast Adenocarcinoma) | 1.8 | [10] |

| Urdamycin W | Various Human Cancer Cell Lines | 0.019 - 0.104 | [11] |

| Grincamycins | PMP Cell Lines (Pseudomyxoma Peritonei) | 2.5 - 61 | [7] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Angucycline Antibiotics Against Bacteria

| Angucycline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Grincamycin L | Enterococcus faecium (MDR) | 3.12 - 6.25 | [12] |

| Grincamycin L | Enterococcus faecalis (MDR) | 3.12 - 6.25 | [12] |

| Grincamycin L | Staphylococcus aureus (MDR) | 3.12 - 6.25 | [12] |

| Urdamycins | Gram-positive bacteria | Not specified | [13] |

| Saquayamycins | Gram-positive bacteria | Not specified | [11] |

Experimental Protocols

DNA Intercalation Assay: Gel Mobility Shift

This assay is based on the principle that the intercalation of a compound into closed circular plasmid DNA will cause a change in its superhelicity, leading to an altered mobility in an agarose gel.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Angucycline antibiotic stock solution (in DMSO or appropriate solvent)

-

10x TAE (Tris-acetate-EDTA) buffer

-

Agarose

-

6x DNA loading dye

-

Ethidium bromide or other DNA stain

-

Distilled water

Procedure:

-

Prepare a 1% agarose gel in 1x TAE buffer.

-

Set up reaction tubes with a final volume of 20 µL.

-

To each tube, add 2 µL of 10x TAE buffer and 200 ng of supercoiled plasmid DNA.

-

Add varying concentrations of the angucycline antibiotic to the tubes. Include a no-drug control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Add 4 µL of 6x DNA loading dye to each reaction.

-

Load the samples onto the 1% agarose gel.

-

Run the gel at 80-100V until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.

-

Destain the gel in distilled water for 15-30 minutes.

-

Visualize the DNA bands under UV light. Intercalation will be observed as a change in the migration of the supercoiled DNA, often appearing as a smear or a band with slower mobility.

Topoisomerase II Inhibition Assay: kDNA Decatenation

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution (10 mM)

-

Angucycline antibiotic stock solution

-

STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel in 1x TAE buffer

-

Ethidium bromide

Procedure:

-

On ice, prepare a reaction mix containing 10x reaction buffer, ATP, and kDNA in water.

-

Aliquot the reaction mix into tubes.

-

Add varying concentrations of the angucycline antibiotic to the tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

-

Add diluted topoisomerase II enzyme to all tubes except the no-enzyme control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding STEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge for 2 minutes.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Run the gel at ~85V for 1 hour.

-

Stain with ethidium bromide, destain, and visualize. Inhibition of topoisomerase II will be indicated by the persistence of catenated kDNA (which remains in the well or migrates as a high molecular weight band) compared to the control where kDNA is decatenated into minicircles that migrate into the gel.[1]

Visualizing the Mechanism and Workflows

Angucycline-Induced DNA Damage and Cellular Response

The following diagram illustrates the signaling cascade initiated by DNA damage caused by angucycline antibiotics, ultimately leading to cell cycle arrest or apoptosis.

Caption: Angucycline-induced DNA damage response pathway.

Experimental Workflow: DNA Intercalation Assay

The diagram below outlines the key steps in a typical DNA intercalation screening workflow.

Caption: Workflow for DNA intercalation gel shift assay.

Experimental Workflow: Topoisomerase II Inhibition Assay

This diagram illustrates the process for assessing topoisomerase II inhibition via the kDNA decatenation assay.

Caption: Workflow for Topoisomerase II decatenation assay.

Conclusion

Angucycline antibiotics represent a promising class of natural products with significant potential for the development of novel therapeutics. Their primary mechanisms of action, centered on DNA intercalation and topoisomerase II inhibition, provide a solid foundation for further investigation and drug design. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers in the field. A thorough understanding of their molecular interactions and cellular consequences is paramount to harnessing the full therapeutic potential of these complex and potent molecules. Continued research into the structure-activity relationships and the nuances of their biological effects will undoubtedly pave the way for the next generation of angucycline-based drugs.

References

- 1. Parsing the free energy of anthracycline antibiotic binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. lornajane.net [lornajane.net]

- 4. Graphviz [graphviz.org]

- 5. Reaction of anthramycin with DNA. Biological consequences of DNA damage in normal and xeroderma pigmentosum cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. DNA damage-induced cell death: lessons from the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 10. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Sakacin A: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakacins are a class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by various strains of lactic acid bacteria, most notably Lactobacillus sakei. Among these, Sakacin A is a well-characterized, small, heat-stable, Class IIa bacteriocin. It has garnered significant interest within the food industry as a potential natural preservative due to its potent activity against certain foodborne pathogens, particularly Listeria monocytogenes. This technical guide provides an in-depth overview of the antibacterial spectrum of Sakacin A, its mechanism of action, and the experimental protocols employed for its characterization.

Data Presentation: Antibacterial Spectrum of Sakacins

| Bacterial Species | Gram Stain | Sakacin Variant | MIC (µg/mL) |

| Listeria monocytogenes | Positive | Sakacin A | Potent activity reported, specific MIC values vary |

| Listeria innocua | Positive | Sakacin A | Strong inhibitory and bactericidal action |

| Listeria ivanovii subsp. ivanovii | Positive | Sakacin G | Bactericidal activity observed |

| Staphylococcus aureus | Positive | Sakacin ZFM225 | - |

| Micrococcus luteus | Positive | Sakacin ZFM225 | - |

| Enterococcus faecalis | Positive | Sakacin P | Inhibitory activity reported[1] |

| Streptococcus caprinus | Positive | Sakacin G | Active |

| Streptococcus macedonicus | Positive | Sakacin G | Active |

| Lactococcus lactis subsp. lactis | Positive | Sakacin G | Active |

| Pseudomonas aeruginosa | Negative | Sakacin ZFM225 | - |

Mechanism of Action

Sakacin A exhibits a dual mechanism of action against susceptible bacteria, primarily targeting the cell envelope.[2] Unlike many antibiotics that inhibit specific enzymatic pathways, Sakacin A disrupts fundamental cellular processes related to the cell membrane and cell wall.

The primary modes of action are:

-

Dissipation of Proton Motive Force (PMF): Sakacin A rapidly dissipates both the transmembrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH) in sensitive bacteria like Listeria.[2] This disruption of the proton motive force, which is crucial for ATP synthesis, nutrient transport, and other essential cellular functions, leads to a rapid cessation of metabolic activity.

-

Cell Wall Breakdown: On a slower timescale, Sakacin A also demonstrates a lytic effect on the peptidoglycan of the bacterial cell wall.[2] This suggests that Sakacin A can act on various bonds within the peptidoglycan structure, leading to cell lysis.[2]

The initial interaction of Sakacin A with the target cell is mediated by its highly conserved N-terminal domain, which contains the consensus motif YGNGV.[2] This region is responsible for the specific activity against Listeria.

Experimental Protocols

Purification of Sakacin A

A common method for purifying Sakacin A from Lactobacillus sakei culture supernatant involves a multi-step chromatographic process.

Detailed Methodology:

-

Culture Growth: Lactobacillus sakei is cultured in a suitable broth medium (e.g., MRS broth) under optimal conditions for bacteriocin production.

-

Cell Separation: The culture is centrifuged to pellet the bacterial cells, and the cell-free supernatant containing the secreted Sakacin A is collected.

-

Ammonium Sulfate Precipitation: The supernatant is treated with ammonium sulfate to precipitate the proteins, including Sakacin A. The precipitate is collected by centrifugation.

-

Chromatography: The crude bacteriocin extract is then subjected to a series of chromatographic steps for purification. This typically includes:

-

Cation-Exchange Chromatography: To separate proteins based on their net positive charge.

-

Hydrophobic Interaction Chromatography: To separate proteins based on their hydrophobicity.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step to obtain highly pure Sakacin A.

-

-

Purity and Concentration Determination: The purity of the final Sakacin A preparation is assessed by techniques like SDS-PAGE and its concentration is determined using a protein assay.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Detailed Methodology:

-

Preparation of Sakacin A Dilutions: A two-fold serial dilution of the purified Sakacin A is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard). This culture is then diluted to the final desired inoculum concentration.

-

Inoculation: Each well of the microtiter plate containing the Sakacin A dilutions is inoculated with the standardized bacterial suspension. Control wells (bacteria with no Sakacin A and medium only) are also included.

-

Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test bacterium (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is defined as the lowest concentration of Sakacin A that completely inhibits the visible growth of the bacterium.

Conclusion

Sakacin A is a promising antimicrobial peptide with potent activity, particularly against Listeria monocytogenes. Its dual mechanism of action, involving the rapid dissipation of the proton motive force and subsequent cell wall degradation, makes it an effective bactericidal agent. The standardized protocols for its purification and the determination of its antibacterial spectrum are crucial for its further development and application as a natural food preservative and potentially in other therapeutic areas. Further research to establish a comprehensive MIC database for Sakacin A against a wider range of clinically relevant pathogens is warranted.

References

Preliminary Cytotoxicity Screening of Naphthoquinones: A Technical Guide Featuring 7-Methyljuglone

Disclaimer: Due to the limited availability of public data on the preliminary cytotoxicity screening of Sakyomicin A, this technical guide utilizes 7-methyljuglone, a structurally related naphthoquinone, as a representative compound to illustrate the core principles and methodologies. The data and protocols presented herein are based on existing literature for 7-methyljuglone and related compounds and should be adapted and validated for this compound.

Introduction

Naphthoquinones are a class of naturally occurring compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer properties. Preliminary cytotoxicity screening is a critical first step in evaluating the potential of these compounds as therapeutic agents. This guide provides an in-depth overview of the process, using 7-methyljuglone as a case study to detail experimental protocols, data presentation, and the elucidation of underlying cellular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the reported IC50 values for 7-methyljuglone against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.83 |

| HeLa | Cervical Carcinoma | 2.56 |

| SNO | Esophageal Carcinoma | 1.11 |

| DU145 | Prostate Carcinoma | 1.56 |

Data sourced from studies on the cytotoxic effects of 7-methyljuglone.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the preliminary cytotoxicity screening of a naphthoquinone like 7-methyljuglone.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), HeLa (cervical), SNO (esophageal), and DU145 (prostate) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

7-methyljuglone (or other test compound)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 7-methyljuglone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Visualizations

Experimental Workflow

Caption: Workflow for MTT-based cytotoxicity screening.

Postulated Signaling Pathway for Naphthoquinone-Induced Apoptosis

While the precise signaling cascade for this compound is not detailed in the available literature, studies on the related naphthoquinone, juglone, suggest a mechanism involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt pathway.[1]

Caption: Proposed apoptotic signaling pathway.

Conclusion

The preliminary cytotoxicity screening of novel compounds is a foundational element of modern drug discovery. The methodologies and data presentation formats detailed in this guide, using 7-methyljuglone as a proxy for this compound, provide a robust framework for researchers in the field. Accurate and reproducible cytotoxicity data, coupled with an understanding of the underlying molecular mechanisms, are essential for the rational development of new anticancer therapeutics. Further investigation into the specific cytotoxic profile and mechanism of action of this compound is warranted to fully assess its therapeutic potential.

References

Elucidating the Mode of Action of Sakyomicin A Against Gram-Positive Bacteria: A Review of Available Data and a Detailed Guide to the Action of Sakacin

A Note to the Reader: Scientific literature providing a detailed, in-depth guide on the specific mode of action for the antibiotic Sakyomicin A against Gram-positive bacteria is currently limited. While its existence and activity have been reported, comprehensive studies detailing its mechanism are not widely available in the public domain.

Initial research indicates that this compound is a quinone-type antibiotic isolated from a Nocardia species. One study has suggested that the biological activity of this compound is related to its naphthoquinone moiety, which may inhibit reverse transcriptase activity through interaction with sulfhydryl groups in the enzyme's active center[1]. This finding could imply a mechanism involving the disruption of nucleic acid synthesis. However, a complete picture of its antibacterial action, including its effects on the cell wall, membrane integrity, and other macromolecular synthesis pathways, remains to be fully elucidated.

Given the scarcity of detailed information on this compound, this guide will provide a comprehensive overview of the mode of action of a well-researched antibacterial peptide active against Gram-positive bacteria: Sakacin . It is important to note that Sakacin is a distinct molecule from this compound, with a different structure and mechanism of action. This detailed exploration of Sakacin is offered as a comprehensive example of a technical guide on the mode of action of an anti-Gram-positive agent.

An In-Depth Technical Guide on the Core Mode of Action of Sakacin Against Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sakacin

Sakacins are a class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by various strains of lactic acid bacteria, particularly Lactobacillus sakei. They exhibit potent activity against a range of Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes. The primary mode of action of Sakacin involves the disruption of the target cell's cytoplasmic membrane integrity through pore formation, leading to cell death.[2][3]

Quantitative Data: Antibacterial Activity of Sakacin

The antibacterial efficacy of Sakacin is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sakacin ZFM225 against selected Gram-positive bacteria.

| Bacterial Strain | MIC (mg/mL) | Reference |

| Micrococcus luteus 10209 | 0.125 | [4] |

| Staphylococcus aureus D48 | 0.500 | [4] |

Note: MIC values can vary depending on the specific Sakacin variant, the purity of the preparation, and the assay conditions.

Core Mechanism of Action: Membrane Permeabilization and Pore Formation

The primary target of Sakacin is the cytoplasmic membrane of susceptible Gram-positive bacteria. The proposed mechanism involves the following steps:

-

Electrostatic Interaction and Binding: The cationic Sakacin peptide is initially attracted to the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic acids. This interaction facilitates its accumulation at the cell surface.

-

Membrane Insertion and Pore Formation: Following binding, Sakacin inserts into the lipid bilayer, leading to the formation of pores. This disrupts the membrane's structural integrity and permeability.[2][3]

-

Dissipation of Proton Motive Force (PMF): The formation of pores leads to the leakage of essential ions and small molecules, such as K+ and ATP, and dissipates the proton motive force (PMF). The PMF is crucial for vital cellular processes, including ATP synthesis, nutrient transport, and motility.

-

Cell Death: The uncontrolled efflux of intracellular components and the collapse of the PMF ultimately lead to the cessation of metabolic activity and cell death.

dot

References

- 1. Role of the naphthoquinone moiety in the biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification, characterization, and mode of action of Sakacin ZFM225, a novel bacteriocin from Lactobacillus sakei ZFM225 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification, characterization, and mode of action of Sakacin ZFM225, a novel bacteriocin from Lactobacillus sakei ZFM225 - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Role of Sakyomicin A in its Producing Organism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin A, a quinone-type antibiotic, is a secondary metabolite produced by the soil-dwelling actinomycete, Nocardia sp. strain M-53. This technical guide delves into the current understanding of the natural function of this compound for its producing organism. The available evidence strongly suggests a primary role in mediating competitive interactions with other microorganisms, particularly Gram-positive bacteria. This guide summarizes the antimicrobial activity of this compound, provides detailed experimental protocols for its production and for investigating its ecological triggers, and presents conceptual diagrams to illustrate its proposed function in microbial communities.

Introduction

Actinomycetes, particularly species of the genus Nocardia, are renowned for their ability to produce a diverse array of secondary metabolites with potent biological activities.[1][2] These compounds are not essential for primary growth but are thought to play crucial roles in the organism's survival and interaction with its environment. This compound is a member of the angucycline family of antibiotics, isolated from the fermentation broth of Nocardia sp. strain M-53.[3][4] Its chemical structure, a complex quinone, is indicative of its potential for a range of biological activities. Understanding the natural function of this compound provides insights into the chemical ecology of Nocardia and can inform strategies for the discovery and development of novel antimicrobial agents.

The Producing Organism: Nocardia sp. strain M-53

Nocardia sp. strain M-53 is a soil-isolated actinomycete.[3] Nocardia species are ubiquitous in terrestrial and aquatic environments, where they function as saprophytes, contributing to the decomposition of organic matter. Their filamentous growth and production of a wide range of secondary metabolites are key adaptations to a competitive, microbe-rich soil environment.

Natural Function of this compound: A Competitive Weapon

The primary and most evident natural function of this compound for Nocardia sp. M-53 is its role as an antimicrobial agent in interspecies competition. By inhibiting the growth of competing Gram-positive bacteria, this compound helps Nocardia sp. M-53 secure resources and establish its ecological niche within the complex soil microbiome.

Antimicrobial Activity

This compound exhibits a significant and selective inhibitory activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) of this compound against various bacterial species are summarized in the table below.

| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus 209P | 3.13 |

| Staphylococcus aureus Smith | 3.13 |

| Staphylococcus aureus 56 (Penicillin-resistant) | 3.13 |

| Staphylococcus epidermidis | 1.56 |

| Bacillus subtilis PCI 219 | 0.78 |

| Bacillus cereus | 0.78 |

| Corynebacterium diphtheriae PW8 | 0.2 |

| Mycobacterium smegmatis ATCC 607 | 12.5 |

Data sourced from Irie, H., et al. (1984).

Experimental Protocols

This section provides detailed methodologies for the production of this compound and for investigating its natural function through co-culture experiments.

Fermentation Protocol for this compound Production

This protocol is based on the methods described for the isolation of this compound from Nocardia sp. strain M-53.

4.1.1. Culture Medium and Conditions:

-

Seed Culture Medium:

-

Glucose: 1.0%

-

Soluble Starch: 1.0%

-

Yeast Extract: 0.5%

-

Peptone: 0.5%

-

Meat Extract: 0.3%

-

CaCO₃: 0.2%

-

pH: 7.2 (before sterilization)

-

-

Production Medium:

-

Glycerol: 3.0%

-

Soluble Starch: 2.0%

-

Soybean Meal: 2.0%

-

Yeast Extract: 0.2%

-

CaCO₃: 0.3%

-

pH: 7.2 (before sterilization)

-

-

Fermentation Parameters:

-

Temperature: 28°C

-

Agitation: 200 rpm

-

Incubation Time: 4-5 days

-

4.1.2. Procedure:

-

Inoculate a loopful of Nocardia sp. M-53 from a slant culture into a 100 mL flask containing 20 mL of seed culture medium.

-

Incubate the seed culture for 48 hours at 28°C on a rotary shaker.

-

Transfer 2 mL of the seed culture to a 500 mL flask containing 100 mL of production medium.

-

Incubate the production culture for 4-5 days at 28°C on a rotary shaker.

-

Monitor the production of this compound using bioassays against a sensitive indicator strain (e.g., Bacillus subtilis) or by chromatographic methods (e.g., HPLC).

Co-culture Protocol to Investigate Induction of this compound Production

This protocol is a generalized method to study the effect of competing bacteria on the production of this compound by Nocardia sp. M-53.

4.2.1. Materials:

-

Nocardia sp. M-53 culture

-

Competing bacterial strain (e.g., a soil-isolated Bacillus or Staphylococcus species)

-

Production medium (as described in 4.1.1)

-

Cell-free supernatant of the competing bacterium

-

Sterile cellophane membranes

4.2.2. Procedure:

-

Direct Co-culture:

-

Inoculate the production medium with both Nocardia sp. M-53 and the competing bacterial strain.

-

As a control, inoculate separate flasks with only Nocardia sp. M-53 and only the competing strain.

-

Incubate all flasks under the same conditions as the standard fermentation.

-

After the incubation period, extract the secondary metabolites and analyze for the production of this compound.

-

-

Cell-Free Supernatant Induction:

-

Grow the competing bacterial strain in the production medium.

-

After incubation, centrifuge the culture and filter-sterilize the supernatant to obtain the cell-free supernatant.

-

Inoculate Nocardia sp. M-53 into fresh production medium supplemented with different concentrations of the cell-free supernatant (e.g., 5%, 10%, 20% v/v).

-

A control flask with Nocardia sp. M-53 in unsupplemented production medium should be included.

-

Incubate and analyze for this compound production as described above.

-

-

Physically Separated Co-culture:

-

Place a sterile cellophane membrane on the surface of an agar plate containing the production medium.

-

Inoculate the competing bacterial strain onto the center of the cellophane membrane.

-

After a period of growth, remove the cellophane membrane with the competitor colony.

-

Inoculate Nocardia sp. M-53 onto the area of the agar where the competitor was growing.

-

Incubate the plate and observe for enhanced production of pigmented antibiotics (this compound is a quinone and likely colored) or perform an agar plug bioassay against an indicator strain.

-

Visualizations

The following diagrams illustrate the proposed natural function of this compound and a general workflow for its investigation.

Figure 1. Proposed ecological role of this compound in microbial competition.

Figure 2. A generalized experimental workflow to study the induction of this compound.

Conclusion

The natural function of this compound in its producing organism, Nocardia sp. M-53, is primarily attributed to its antibiotic properties, which provide a competitive advantage in the complex soil ecosystem. The methodologies outlined in this guide offer a framework for the production and further investigation of the ecological triggers that regulate the biosynthesis of this potent antimicrobial compound. A deeper understanding of the chemical ecology of Nocardia and the regulation of its secondary metabolism will be invaluable for the discovery of new antibiotics and for the development of novel strategies to combat antimicrobial resistance. Future research should focus on identifying the specific signaling molecules and environmental cues that induce this compound production, as well as elucidating its precise mode of action against susceptible bacteria.

References

Quinone-Type Antibiotics: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of quinone-type antibiotics, focusing on their classification, mechanisms of action, and biosynthetic pathways. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.

Classification of Quinone Antibiotics

Quinolone antibiotics are a major class of synthetic antibacterial agents characterized by a bicyclic core structure related to 4-quinolone.[1] They are broadly classified into generations based on their spectrum of antimicrobial activity.[2][3]

-

First-generation quinolones, such as nalidixic acid, exhibit a narrow spectrum of activity, primarily targeting Gram-negative bacteria.[2][4]

-

Second-generation quinolones, which include the fluoroquinolones like ciprofloxacin and norfloxacin, have a fluorine atom at position C6, which significantly expands their activity against Gram-positive bacteria and atypical pathogens.[3][4]

-

Third-generation fluoroquinolones, such as levofloxacin and sparfloxacin, offer further enhanced activity against Gram-positive bacteria.[4][5]

-

Fourth-generation fluoroquinolones, like moxifloxacin, possess the broadest spectrum of activity, including effectiveness against anaerobic bacteria.[4][5]

Mechanism of Action

The primary antibacterial action of quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][6] These enzymes are crucial for DNA replication, recombination, and repair.

Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[7] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.[2]

Beyond this primary mechanism, some quinone antibiotics can also induce cell death through other means, such as redox cycling, which generates reactive oxygen species that can damage cellular components, and by causing single-strand DNA breaks through phosphotriester formation.[8]

Quantitative Data: In Vitro Activity

The following tables summarize the in vitro activity of representative quinone antibiotics against various bacterial species, presented as Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50) for their target enzymes.

Table 1: Minimum Inhibitory Concentrations (MIC90) of Selected Quinolone Antibiotics

| Antibiotic | Escherichia coli (mg/L) | Klebsiella spp. (mg/L) | Staphylococcus aureus (mg/L) | Enterococcus spp. (mg/L) |

| Nalidixic Acid | 16/128 | - | - | - |

| Ciprofloxacin | 1 | - | 0.076 (resistant) | - |

| Levofloxacin | - | - | - | - |

| Sparfloxacin | - | - | - | 0.39 |

| Gatifloxacin | - | - | - | 0.39 |

| Tosufloxacin | - | - | - | 0.39 |

| Sitafloxacin | - | - | - | - |

Data sourced from multiple studies.[5][8][9][10]

Table 2: IC50 Values of Selected Quinolone Antibiotics against DNA Gyrase and Topoisomerase IV

| Antibiotic | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) | Target Organism |

| Ciprofloxacin | 3.25 | - | E. coli |

| Levofloxacin | 28.1 | 8.49 | Enterococcus faecalis |

| Sparfloxacin | 25.7 | 19.1 | Enterococcus faecalis |

| Gatifloxacin | 5.60 | 4.24 | Enterococcus faecalis |

| Tosufloxacin | 11.6 | 3.89 | Enterococcus faecalis |

| Sitafloxacin | 1.38 | 1.42 | Enterococcus faecalis |

Data sourced from multiple studies.[8][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of an antibiotic against a bacterial strain.[1][2][3][11]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Antibiotic stock solution

-

Sterile saline (0.85% w/v)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-